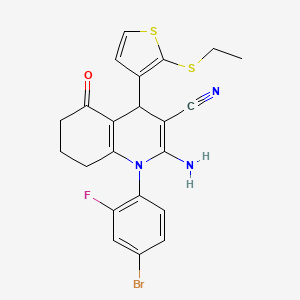![molecular formula C26H25BrN4O3 B11635257 2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-(furan-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11635257.png)
2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-(furan-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H)-one, 2,3-dihydro-2-{3-[(4-bromo-3,5-diméthyl-1H-pyrazol-1-yl)méthyl]-4-méthoxyphényl}-3-(furan-2-ylméthyl)quinazoline est un composé organique complexe qui présente une structure de base de quinazolinone
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4-(1H)-one, 2,3-dihydro-2-{3-[(4-bromo-3,5-diméthyl-1H-pyrazol-1-yl)méthyl]-4-méthoxyphényl}-3-(furan-2-ylméthyl)quinazoline implique généralement des réactions organiques à plusieurs étapes. Le processus commence par la préparation du dérivé pyrazole, suivie de la formation du noyau quinazolinone. Les étapes clés comprennent :
Formation du dérivé pyrazole : Cela implique la réaction du 4-bromo-3,5-diméthyl-1H-pyrazole avec des réactifs appropriés pour introduire le groupe méthyle.
Formation du noyau quinazolinone : Cette étape implique la cyclisation d’un précurseur approprié pour former la structure quinazolinone.
Réactions de couplage : Les dernières étapes impliquent le couplage du dérivé pyrazole avec le noyau quinazolinone et le cycle furane dans des conditions spécifiques pour obtenir le composé cible.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus afin d’assurer un rendement et une pureté élevés. Cela pourrait inclure l’utilisation d’équipements de synthèse automatisés et un contrôle strict des conditions de réaction.
Analyse Des Réactions Chimiques
Types de réactions
4-(1H)-one, 2,3-dihydro-2-{3-[(4-bromo-3,5-diméthyl-1H-pyrazol-1-yl)méthyl]-4-méthoxyphényl}-3-(furan-2-ylméthyl)quinazoline peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l’état d’oxydation de certains atomes au sein de la molécule.
Substitution : L’atome de brome dans le cycle pyrazole peut être substitué par d’autres groupes à l’aide de réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, le borohydrure de sodium) et les nucléophiles (par exemple, les amines). Les conditions de réaction impliquent généralement des températures contrôlées et l’utilisation de solvants tels que le dichlorométhane ou l’éthanol.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans le cycle pyrazole.
Applications De Recherche Scientifique
4-(1H)-one, 2,3-dihydro-2-{3-[(4-bromo-3,5-diméthyl-1H-pyrazol-1-yl)méthyl]-4-méthoxyphényl}-3-(furan-2-ylméthyl)quinazoline a plusieurs applications en recherche scientifique :
Chimie : Le composé est utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Il est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques.
Mécanisme D'action
Le mécanisme d’action de 4-(1H)-one, 2,3-dihydro-2-{3-[(4-bromo-3,5-diméthyl-1H-pyrazol-1-yl)méthyl]-4-méthoxyphényl}-3-(furan-2-ylméthyl)quinazoline implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes ou des récepteurs qui jouent un rôle dans les processus pathologiques. Les effets du composé sont médiés par des voies qui impliquent la modulation de ces cibles, conduisant à des modifications des fonctions cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-bromo-1H-pyrazole
- 4-bromo-3,5-diméthyl-1H-pyrazole
- 2-(4-bromo-3,5-diméthyl-1H-pyrazol-1-yl)benzonitrile
Unicité
L’unicité de 4-(1H)-one, 2,3-dihydro-2-{3-[(4-bromo-3,5-diméthyl-1H-pyrazol-1-yl)méthyl]-4-méthoxyphényl}-3-(furan-2-ylméthyl)quinazoline réside dans sa combinaison de caractéristiques structurelles, qui lui confèrent des propriétés chimiques et biologiques spécifiques. La présence du noyau quinazolinone, du fragment pyrazole et du cycle furane le distingue des autres composés similaires, pouvant conduire à des applications et des activités uniques.
Propriétés
Formule moléculaire |
C26H25BrN4O3 |
|---|---|
Poids moléculaire |
521.4 g/mol |
Nom IUPAC |
2-[3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]-3-(furan-2-ylmethyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C26H25BrN4O3/c1-16-24(27)17(2)31(29-16)14-19-13-18(10-11-23(19)33-3)25-28-22-9-5-4-8-21(22)26(32)30(25)15-20-7-6-12-34-20/h4-13,25,28H,14-15H2,1-3H3 |
Clé InChI |
TWRHKYZEEGHTTJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1CC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3CC5=CC=CO5)OC)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7Z)-7-[(5-iodofuran-2-yl)methylidene]-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11635174.png)
![(5Z)-1-(4-bromo-3-methylphenyl)-5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-2-hydroxypyrimidine-4,6(1H,5H)-dione](/img/structure/B11635183.png)


![6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-chlorophenyl)-5-cyano-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B11635192.png)
![Ethyl 4-[(4-bromophenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11635195.png)
![Ethyl 4-[(5-chloro-2-methoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11635210.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-chloropyridine-3-carboxamide](/img/structure/B11635224.png)
![2-(3-{(Z)-[1-(3-ethoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11635227.png)
![2-(3-Nitro-4-propoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B11635233.png)
![6-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B11635248.png)
![2-[(4-methoxybenzyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635256.png)
![2-methyl-3-nitro-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B11635265.png)
![5-({5-[(4-Chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B11635267.png)
